Desonide

Beschreibung

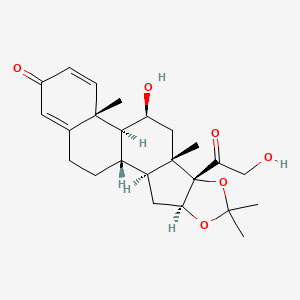

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGKWQHBNHJJPZ-LECWWXJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046756 |

Source

|

| Record name | Desonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Desonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 5.94e-02 g/L |

Source

|

| Record name | Desonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-94-8 |

Source

|

| Record name | Desonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desonide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257-260, 274 °C |

Source

|

| Record name | Desonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desonide's Interaction with the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of Desonide, a synthetic non-fluorinated topical corticosteroid, with a specific focus on its interaction with the glucocorticoid receptor (GR). Desonide is recognized as a low-potency corticosteroid, primarily employed in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as atopic dermatitis and psoriasis.[1] Its therapeutic effects are mediated through a well-defined pathway involving genomic modulation within target cells.

Core Mechanism of Action: From Cytosol to Nucleus

The anti-inflammatory, antipruritic, and vasoconstrictive properties of Desonide stem from its activity as a glucocorticoid receptor agonist.[2][3] The mechanism can be dissected into a multi-step intracellular signaling cascade.

-

Cytosolic Receptor Binding: Upon diffusing through the cell membrane of a skin cell, Desonide binds to the cytosolic glucocorticoid receptor.[2] In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70, which maintain the receptor in a conformation suitable for ligand binding. The binding of Desonide induces a significant conformational change in the GR, leading to the dissociation of the associated heat shock proteins.

-

Nuclear Translocation: The dissociation of the HSPs unmasks nuclear localization signals on the Desonide-GR complex. This activated complex then rapidly translocates from the cytoplasm into the nucleus.[2]

-

Modulation of Gene Expression: Once inside the nucleus, the Desonide-GR complex modulates the transcription of target genes through two primary mechanisms: transactivation and transrepression.[2] These genomic effects are the foundation of Desonide's anti-inflammatory action.

Transactivation: Upregulation of Anti-Inflammatory Genes

In the transactivation pathway, the Desonide-GR complex typically forms a homodimer (a complex of two identical units) and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2] This binding event recruits coactivators and the general transcription machinery, leading to an increase in the transcription of anti-inflammatory genes. A key example is the induction of annexin A1 (formerly known as lipocortin-1), a phospholipase A2 inhibitory protein.[2] By inhibiting phospholipase A2, annexin A1 blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.

Transrepression: Suppression of Pro-Inflammatory Factors

Transrepression is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[4][5] This process does not involve the direct binding of the GR to DNA. Instead, the activated Desonide-GR complex, typically as a monomer, interacts directly with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By binding to these factors, the Desonide-GR complex prevents them from binding to their respective DNA response elements and driving the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This effectively shuts down the inflammatory cascade at a transcriptional level.

Quantitative Analysis of Glucocorticoid Receptor Interaction

The table below summarizes the potency (EC50) of several well-characterized glucocorticoids in assays measuring transrepression (inhibition of GM-CSF release) and transactivation (induction of the β2-receptor), providing a benchmark for positioning Desonide's activity.[6][7]

| Compound | Transrepression (GM-CSF Inhibition) EC50 [M] | Transactivation (β2-Receptor Induction) EC50 [M] |

| Fluticasone Propionate | 1.8 x 10-11 | 9.8 x 10-10 |

| Budesonide | 5.0 x 10-11 | 1.1 x 10-9 |

| Dexamethasone | 2.2 x 10-9 | 3.6 x 10-8 |

| Tipredane | 8.3 x 10-10 | Not Reported |

| Butixicort | 3.7 x 10-8 | Not Reported |

| Data sourced from Adcock et al., Br J Pharmacol, 1999.[6][7] |

As a low-potency agent, Desonide's EC50 values are expected to be higher than those of high-potency compounds like Fluticasone Propionate.

Experimental Protocols

Investigating the mechanism of action of a GR agonist like Desonide involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of Desonide for the glucocorticoid receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Materials:

-

Recombinant human GR protein

-

[³H]-Dexamethasone (radiolabeled ligand)

-

Unlabeled Desonide (competitor)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Dithiothreitol (DTT)

-

Charcoal-Dextran solution

-

Scintillation fluid and vials

-

Microcentrifuge and scintillation counter

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled Desonide in assay buffer. Prepare a solution of [³H]-Dexamethasone at a concentration near its Kd (e.g., 5 nM).

-

Binding Reaction: In microcentrifuge tubes, combine the recombinant GR protein, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of unlabeled Desonide. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the reactions at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add ice-cold charcoal-dextran solution to each tube. The charcoal binds free radioligand. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet the charcoal. The supernatant contains the GR-bound radioligand.

-

Quantification: Carefully transfer a fixed volume of the supernatant from each tube into a scintillation vial containing scintillation fluid.

-

Data Analysis: Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Desonide. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

Protocol 2: GRE-Mediated Transactivation Reporter Gene Assay

This cell-based assay quantifies the ability of Desonide to induce gene expression via the GR-GRE pathway.

Materials:

-

Human cell line expressing GR (e.g., A549 lung epithelial cells)

-

Reporter plasmid containing a GRE-driven promoter upstream of a reporter gene (e.g., Luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Desonide solution in DMSO

-

Luciferase assay reagent kit

-

Luminometer

Methodology:

-

Cell Culture and Transfection: Culture A549 cells to ~80% confluency. Co-transfect the cells with the GRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent.

-

Plating: After 24 hours, seed the transfected cells into a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with serial dilutions of Desonide. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for GR activation and reporter gene expression.

-

Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the luciferase readings to the control reporter (if used). Plot the normalized relative light units (RLU) against the log concentration of Desonide. Fit the data to a sigmoidal dose-response curve to determine the EC50, representing the concentration at which Desonide elicits a half-maximal transcriptional response.

References

- 1. Desonide - Wikipedia [en.wikipedia.org]

- 2. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Desonide: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Anti-inflammatory Properties of Desonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desonide is a synthetic, non-fluorinated, low-potency topical corticosteroid that has been a mainstay in the treatment of various inflammatory dermatoses for several decades.[1] Its therapeutic efficacy is rooted in its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] This technical guide provides an in-depth exploration of the in-vitro anti-inflammatory properties of Desonide, focusing on its molecular mechanisms of action, effects on inflammatory mediators, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in dermatological research and the development of novel anti-inflammatory therapies.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

Desonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The binding of Desonide to the cytosolic GR initiates a cascade of molecular events that ultimately modulate the expression of genes involved in the inflammatory response.

Signaling Pathways

The primary anti-inflammatory mechanisms of Desonide at the cellular level involve:

-

Transrepression: The Desonide-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By tethering to these factors, the GR complex prevents their binding to DNA, thereby repressing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The Desonide-GR complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key example of this is the induction of Annexin A1 (also known as lipocortin-1).

The following diagram illustrates the generalized signaling pathway of Desonide in a target cell:

Figure 1: Simplified signaling pathway of Desonide's anti-inflammatory action.

Quantitative In-Vitro Data

While specific quantitative data for Desonide's in-vitro anti-inflammatory effects are not abundantly available in publicly accessible literature, the following table summarizes qualitative and comparative findings from a study on the HaCaT human keratinocyte cell line.[2]

| Parameter | Cell Line | Desonide Concentration | Observed Effect | Reference |

| Cell Proliferation | HaCaT | 10⁻⁸ M | Proliferation Induced | [2] |

| HaCaT | 10⁻⁴ M | Significant Inhibition | [2] | |

| Cell Cycle | HaCaT | 10⁻⁴ M | Arrest primarily in the G2 phase | [2] |

| Cell Death | HaCaT | 10⁻⁴ M | Induced more necrosis than apoptosis | [2] |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the anti-inflammatory properties of Desonide.

Keratinocyte Proliferation Assay (MTT Assay)

This assay is used to assess the effect of Desonide on the proliferation of keratinocytes.[2]

a. Cell Culture:

-

Cell Line: HaCaT (human keratinocyte cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

b. Experimental Procedure:

-

Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell adherence.

-

Replace the culture medium with fresh medium containing various concentrations of Desonide (e.g., 10⁻⁸ M to 10⁻⁴ M) or a vehicle control (e.g., ethanol).

-

Incubate the cells with the treatment for a specified period (e.g., 72 hours).

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

Figure 2: Experimental workflow for the Keratinocyte Proliferation (MTT) Assay.

Cytokine Inhibition Assay (ELISA)

This protocol describes how to measure the inhibitory effect of Desonide on the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in human keratinocytes stimulated with TNF-α.

a. Cell Culture and Treatment:

-

Culture HaCaT cells in 6-well plates until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of Desonide for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent, such as TNF-α (e.g., 10 ng/mL), for 24 hours. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.

b. Sample Collection and Analysis:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production by Desonide compared to the stimulated control.

Prostaglandin E2 (PGE2) Inhibition Assay (ELISA)

This assay measures the ability of Desonide to inhibit the synthesis of PGE2 in human dermal fibroblasts.

a. Cell Culture and Treatment:

-

Culture primary human dermal fibroblasts in 12-well plates until confluent.

-

Pre-treat the cells with Desonide at various concentrations for 24 hours.

-

Induce inflammation by adding a stimulus such as bradykinin or another inflammatory mediator for a specified time (e.g., 15 minutes).

b. Sample Collection and Analysis:

-

Collect the culture medium.

-

Measure the concentration of PGE2 in the medium using a competitive ELISA kit according to the manufacturer's protocol.

-

Determine the percentage inhibition of PGE2 synthesis by Desonide.

Annexin A1 (Lipocortin-1) Induction Assay (Western Blot)

This protocol is for assessing the upregulation of Annexin A1 protein expression in response to Desonide treatment.

a. Cell Culture and Treatment:

-

Grow human keratinocytes or fibroblasts in 100 mm dishes to near confluency.

-

Treat the cells with Desonide (e.g., 100 nM) or vehicle for a designated time course (e.g., 0, 4, 8, 12, 24 hours).

b. Protein Extraction and Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

c. Western Blot Analysis:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Annexin A1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the results.

-

Quantify the band intensities using densitometry software to determine the fold-increase in Annexin A1 expression.

Figure 3: Workflow for Western Blot analysis of Annexin A1 induction.

Conclusion

Desonide's in-vitro anti-inflammatory properties are mediated by its action as a glucocorticoid receptor agonist, leading to the transrepression of pro-inflammatory transcription factors and the transactivation of anti-inflammatory genes. While comprehensive quantitative data for Desonide's effects on specific inflammatory mediators remains an area for further public-domain research, the available evidence from in-vitro studies on keratinocytes demonstrates its dose-dependent effects on cell proliferation and cell cycle progression. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the in-vitro anti-inflammatory efficacy of Desonide and other novel corticosteroid compounds. Such studies are crucial for a deeper understanding of their therapeutic mechanisms and for the development of improved treatments for inflammatory skin diseases.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Desonide for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Desonide, a low-potency topical corticosteroid. The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of the methodologies required to obtain high-purity Desonide for research purposes. This document outlines two primary synthetic routes, detailed purification protocols, and methods for analytical characterization.

Chemical Synthesis of Desonide

Desonide ((11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione) can be synthesized through multiple pathways. This guide details two common methods: one starting from prednisone acetate and another from 16α-hydroxyprednisolone.

Synthesis of Desonide from Prednisone Acetate

A multi-step synthesis starting from prednisone acetate offers a robust method for producing Desonide. The overall yield for this process is reported to be greater than 60%, with a final product purity exceeding 99.5%.[1]

Experimental Protocol:

This synthesis involves a five-step process: elimination, oxidation, condensation, selective reduction, and hydrolysis.[1]

Step 1: Elimination Reaction

-

Reaction: Prednisone acetate undergoes an elimination reaction with sulfur dioxide in the presence of N-chlorosuccinimide (NCS) and a solvent such as pyridine or dimethylformamide (DMF).

-

Procedure:

-

In a reaction vessel, combine prednisone acetate and pyridine (or DMF) and cool the mixture to 15-20°C.

-

Add N-chlorosuccinimide and bubble sulfur dioxide gas through the mixture while maintaining the temperature.

-

After the reaction is complete (monitored by TLC), add hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry to obtain Compound II.

-

Step 2: Oxidation Reaction

-

Reaction: The intermediate from Step 1 is oxidized using an oxidizing agent like potassium permanganate in the presence of an acid catalyst (e.g., formic acid).

-

Procedure:

-

Dissolve Compound II in acetone and cool the solution to approximately 3°C.

-

Add formic acid, followed by the slow addition of a potassium permanganate solution.

-

After the reaction is complete, quench the reaction with a sodium sulfite solution.

-

Filter the mixture, evaporate the acetone from the filtrate, and precipitate the product by adding water.

-

Filter, wash, and dry the solid to yield Compound III.

-

Step 3: Condensation Reaction

-

Reaction: Compound III is condensed with acetone in the presence of an acid catalyst (e.g., perchloric acid) to form the acetonide.

-

Procedure:

-

Suspend Compound III in acetone and add perchloric acid.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a base (e.g., sodium carbonate solution).

-

Evaporate the acetone and precipitate the product with water.

-

Filter, wash, and dry the solid to obtain Compound IV.

-

Step 4: Selective Reduction

-

Reaction: The ketone at the 11-position of Compound IV is selectively reduced using a reducing agent like sodium borohydride in the presence of a catalyst such as magnesium chloride.

-

Procedure:

-

Dissolve Compound IV in a mixture of methanol and dichloromethane.

-

Add magnesium chloride and then sodium borohydride in portions, maintaining a low temperature.

-

After completion, neutralize the reaction with acetic acid.

-

Evaporate the solvents and precipitate the product with water.

-

Filter, wash, and dry the solid to yield Compound V.

-

Step 5: Hydrolysis

-

Reaction: The acetate group at the 21-position of Compound V is hydrolyzed using a base (e.g., sodium hydroxide or potassium carbonate) in methanol.

-

Procedure:

-

Dissolve Compound V in methanol and add the base.

-

Stir at a controlled temperature until the hydrolysis is complete.

-

Neutralize the reaction with acetic acid.

-

Precipitate the final product, Desonide, by adding water.

-

Filter, wash with water until neutral, and dry.

-

Quantitative Data for Synthesis from Prednisone Acetate:

| Step | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1. Elimination | Prednisone Acetate | N-chlorosuccinimide, SO2 | Pyridine | 83.5 | 96.0 | [1] |

| 2. Oxidation | Compound II | Potassium permanganate, Formic acid | Acetone | 97.0 | 96.5 | [1] |

| 3. Condensation | Compound III | Acetone, Perchloric acid | Acetone | >95 | >97 | [1] |

| 4. Reduction | Compound IV | Sodium borohydride, MgCl2 | Methanol/DCM | >95 | >98 | [1] |

| 5. Hydrolysis | Compound V | Sodium hydroxide | Methanol | >90 | >99.5 | [1] |

Synthesis of Desonide from 16α-Hydroxyprednisolone

An alternative and more direct route involves the acetalization of 16α-hydroxyprednisolone with acetone.

Experimental Protocol:

-

Reaction: 16α-Hydroxyprednisolone is reacted with acetone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in an inert solvent like acetonitrile.

-

Procedure:

-

Under a nitrogen atmosphere, suspend 16α-hydroxyprednisolone in acetonitrile.

-

Add boron trifluoride tetrahydrofuran solution while maintaining the temperature between -5°C and 0°C.

-

Slowly add acetone dropwise, and then allow the reaction to proceed at 0 to 10°C for 5-6 hours.

-

Filter the resulting solid, rinse with acetonitrile, and dry to obtain Desonide.

-

Quantitative Data for Synthesis from 16α-Hydroxyprednisolone:

| Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |

| 16α-Hydroxyprednisolone | Acetone, Boron trifluoride THF solution | Acetonitrile | 85 | >99 |

Purification of Desonide

Purification of the crude Desonide is critical to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are preparative high-performance liquid chromatography (HPLC) and recrystallization.

Preparative HPLC

Preparative HPLC is a highly effective method for isolating Desonide from complex mixtures to achieve high purity. The methodology can be scaled up from analytical methods.

Experimental Protocol (General Guidance):

-

Column: A reversed-phase C18 column is commonly used for the separation of corticosteroids.

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The gradient or isocratic conditions should be optimized based on the impurity profile of the crude product. For corticosteroids, a gradient of water and a mixture of acetonitrile, methanol, and isopropanol has been shown to be effective.

-

Loading: The crude Desonide is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration. The loading volume should be optimized to avoid column overload and ensure good separation.

-

Fraction Collection: Fractions are collected based on the UV chromatogram, targeting the main Desonide peak.

-

Post-Purification: The collected fractions containing pure Desonide are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol (General Guidance):

-

Solvent Selection: A suitable solvent or solvent system is one in which Desonide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of steroids include methanol, ethanol, acetone, and mixtures such as hexane/ethyl acetate.

-

Dissolution: The crude Desonide is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of Desonide decreases, leading to the formation of crystals.

-

Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent. For instance, a recrystallization from hot methanol, followed by concentration and cooling, has been described for a similar corticosteroid derivative, yielding a product of fine white needles.[2]

Analytical Characterization and Purity Assessment

The identity and purity of the synthesized Desonide should be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Method: A reversed-phase HPLC method with UV detection (typically at 240-254 nm) is the standard for assessing the purity of Desonide and quantifying impurities.

-

Typical Conditions:

-

Column: C8 or C18 (e.g., 4.6 mm x 150 mm, 2.6 µm).

-

Mobile Phase: A gradient of aqueous phosphoric acid and acetonitrile is often used.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 20°C.

-

-

Purity: The purity is determined by the peak area percentage of Desonide relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

-

Technique: LC-MS can be used to confirm the molecular weight of Desonide (416.51 g/mol ) and to identify and characterize impurities.

Quantitative Data for Purity Analysis:

| Analytical Method | Parameter | Typical Value | Reference |

| HPLC | Purity | >99.5% | [1] |

| HPLC | Limit of Detection (LOD) | 0.040 µg/mL | |

| HPLC | Limit of Quantification (LOQ) | 0.121 µg/mL |

Visualizations

Desonide Synthesis Workflow

Caption: Workflow for the synthesis of Desonide from Prednisone Acetate.

Desonide Purification Workflow

Caption: General workflow for the purification of crude Desonide.

Glucocorticoid Receptor Signaling Pathway

Caption: Mechanism of action of Desonide via the Glucocorticoid Receptor.

References

An In-depth Technical Guide on the Structure-Activity Relationship Studies of Desonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desonide is a non-fluorinated synthetic corticosteroid utilized topically for its anti-inflammatory and antipruritic properties. As a member of the glucocorticoid class, its therapeutic effects are mediated through interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Desonide, detailing the molecular features that govern its potency and therapeutic index. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing corticosteroid activity, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

Desonide, chemically known as (11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione, is a low-potency topical corticosteroid.[1][2] It is structurally related to triamcinolone acetonide, with the key difference being the absence of a fluorine atom at the 9α position.[1] This non-fluorinated characteristic is significant as it is generally associated with a more favorable safety profile, particularly concerning local side effects like skin atrophy. The anti-inflammatory actions of Desonide, like other corticosteroids, are attributed to its ability to modulate gene expression through the glucocorticoid receptor, leading to the suppression of inflammatory mediators.[1]

Understanding the structure-activity relationship of Desonide is crucial for the rational design of new analogs with improved therapeutic profiles, such as enhanced potency, greater selectivity, or a better safety margin. This guide will delve into the specific structural moieties of the Desonide molecule and their impact on its biological activity.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Desonide exerts its pharmacological effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This process involves two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.[3]

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the undesirable side effects are linked to transactivation.[4]

Glucocorticoid Receptor Signaling Pathway.

Structure-Activity Relationship of Desonide and Related Corticosteroids

The anti-inflammatory potency of corticosteroids is intricately linked to their chemical structure. Key structural features of the steroid nucleus and its substituents determine the binding affinity to the GR and the subsequent biological response.

The Steroid Backbone

The fundamental pregnane skeleton is essential for glucocorticoid activity. Modifications to this core structure can significantly impact efficacy and safety.

-

A-Ring: The 4,5-double bond and the 3-keto group in the A-ring are critical for both glucocorticoid and mineralocorticoid activity. The introduction of a 1,2-double bond, as seen in prednisolone and Desonide, selectively enhances glucocorticoid potency.

-

B-Ring: Substitution at the 6α position with a methyl group can increase glucocorticoid activity. Fluorination at the 9α position dramatically increases both glucocorticoid and mineralocorticoid activity. Desonide's lack of a 9α-fluoro substituent contributes to its lower systemic potency and improved safety profile.[1]

-

C-Ring: An 11β-hydroxyl group is essential for high-affinity binding to the GR and for anti-inflammatory activity.

-

D-Ring: The substituents at C16 and C17 play a crucial role in modulating activity and reducing mineralocorticoid side effects.

Key Substitutions in Desonide

The specific substituents on the Desonide molecule contribute to its characteristic activity profile:

-

16α,17α-Acetonide: The cyclic ketal formed between the 16α- and 17α-hydroxyl groups with acetone is a key feature that significantly enhances topical anti-inflammatory potency. This modification increases the lipophilicity of the molecule, facilitating its penetration into the skin. Studies on related 16α,17α-acetal substituted glucocorticoids have shown that the nature of the acetal group influences potency. For instance, unsymmetrical acetals can lead to even greater topical activity compared to the symmetrical acetonide.[5]

-

Non-fluorination at C9: As previously mentioned, the absence of a fluorine atom at the 9α-position distinguishes Desonide from many other potent topical corticosteroids. While 9α-fluorination generally increases potency, it can also increase the risk of local and systemic side effects. The non-fluorinated nature of Desonide contributes to its classification as a low-potency corticosteroid with a favorable safety profile.[1]

-

21-Hydroxyl Group: The hydroxyl group at C21 is important for glucocorticoid activity. Esterification of this group can modulate the duration of action and lipophilicity.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data on the biological activity of Desonide and related corticosteroids.

Table 1: Comparative Anti-inflammatory Activity of Desonide and Hydrocortisone in Animal Models [6][7]

| Compound | Cutaneous ED50 (μ g/ear ) (Croton Oil Ear Edema) | Oral ED50 (mg/kg) (Croton Oil Ear Edema) | Ratio (Oral ED50 / Cutaneous ED50) |

| Desonide | 0.6 | 1.8 | 3.0 |

| Hydrocortisone | 10.5 | 21.5 | 2.0 |

ED50: Effective dose producing 50% of the maximal effect.

Table 2: Relative Binding Affinity (RBA) of 16α,17α-Acetal Substituted Glucocorticoids to the Rat Glucocorticoid Receptor [8]

| Compound | RBA (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Triamcinolone Acetonide | 280 |

| Budesonide (epimer R) | 1400 |

| Budesonide (epimer S) | 700 |

Note: Budesonide is a non-fluorinated 16α,17α-acetal corticosteroid structurally similar to Desonide.

Structure-Activity Relationship Logic for Desonide.

Experimental Protocols

The evaluation of the structure-activity relationship of Desonide and its analogs relies on a battery of in vitro and in vivo assays. The following are detailed protocols for key experiments.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable source (e.g., rat liver, cultured cells).

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]-dexamethasone.

-

Competition: Add increasing concentrations of the unlabeled test compound (e.g., Desonide analog) to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal followed by centrifugation or by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

Objective: To assess the topical anti-inflammatory potency of a corticosteroid in humans.

Principle: Topical corticosteroids cause vasoconstriction in the small blood vessels of the skin, leading to a visible blanching. The degree of blanching is proportional to the potency of the corticosteroid.

Methodology:

-

Subject Selection: Select healthy volunteers with no skin diseases on the forearms.

-

Application: Apply a small, standardized amount of the test formulation (e.g., cream or ointment containing a Desonide analog) and a reference standard to designated sites on the volar aspect of the forearm. The sites are typically covered with an occlusive dressing for a defined period (e.g., 6-16 hours).

-

Reading: After removing the dressing and cleaning the skin, the degree of vasoconstriction (blanching) at each site is visually assessed by trained observers at specified time points (e.g., 2, 4, 6, and 24 hours after application). A scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.

-

Data Analysis: The scores for the test compound are compared to those of the reference standard to determine its relative potency.

Cotton Pellet Granuloma Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a model of chronic inflammation.

Principle: Subcutaneous implantation of sterile cotton pellets in rodents induces the formation of granulomatous tissue, a hallmark of chronic inflammation. The anti-inflammatory effect of a test compound is determined by its ability to reduce the weight of the granuloma.

Methodology:

-

Animal Model: Use male rats or mice of a specific strain and weight range.

-

Implantation: Under anesthesia, make a small incision on the back of the animal and subcutaneously implant sterile, pre-weighed cotton pellets.

-

Treatment: Administer the test compound (e.g., Desonide analog) and a vehicle control to different groups of animals daily for a specified period (e.g., 7 days). The administration can be systemic (e.g., oral, subcutaneous) or local (by impregnating the cotton pellet).

-

Granuloma Excision: On the day after the last treatment, euthanize the animals and carefully dissect out the cotton pellets along with the surrounding granulomatous tissue.

-

Measurement: Dry the excised granulomas to a constant weight. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

-

Data Analysis: Calculate the percentage inhibition of granuloma formation for the treated groups compared to the vehicle control group.

Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of Desonide reveals a carefully balanced molecular architecture that provides effective topical anti-inflammatory activity with a favorable safety profile. The 16α,17α-acetonide group is a key contributor to its topical potency, while the absence of a 9α-fluoro substituent is crucial for its reduced systemic effects. Quantitative data from comparative studies underscore the superior therapeutic index of Desonide relative to hydrocortisone. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of novel non-fluorinated corticosteroids. Future research may focus on further modifications of the 16α,17α-acetal group or other positions on the steroid nucleus to fine-tune the balance between anti-inflammatory efficacy and safety, potentially leading to the discovery of new therapeutic agents for inflammatory skin disorders.

References

- 1. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of 16 alpha, 17 alpha-acetal substitution and steroid nucleus fluorination on the topical to systemic activity ratio of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the cutaneous/systemic antiinflammatory activity ratios for desonide and hydrocortisone in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the cutaneous/systemic antiinflammatory activity ratios for desonide and hydrocortisone in various experimental models. | Semantic Scholar [semanticscholar.org]

- 8. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pre-Clinical Pharmacological Profile of Desonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical pharmacological profile of Desonide, a synthetic, non-fluorinated, low-potency topical corticosteroid.[1][2] Desonide has been utilized for decades in the management of various inflammatory dermatoses, including atopic dermatitis, seborrheic dermatitis, contact dermatitis, and psoriasis.[1][3] Its therapeutic efficacy is rooted in a multi-faceted mechanism of action, encompassing anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects.[2][4][5] This document details its mechanism of action, pharmacodynamic and pharmacokinetic properties observed in pre-clinical models, and outlines key experimental protocols for its evaluation.

Mechanism of Action

Desonide exerts its pharmacological effects primarily through its agonistic activity on the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2][6] The binding of Desonide to the cytosolic GR initiates a cascade of molecular events that ultimately modulate gene expression, leading to the suppression of inflammation and immune responses.[2][5]

The key steps in Desonide's mechanism of action are:

-

Glucocorticoid Receptor Binding and Nuclear Translocation: Upon topical application, Desonide penetrates the skin and binds to the inactive, cytosolic GR, which is complexed with heat shock proteins (HSPs) and other chaperones.[2] This binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[2] The activated Desonide-GR complex then translocates into the nucleus.[2][5]

-

Genomic Mechanisms: Transactivation and Transrepression: Once inside the nucleus, the Desonide-GR complex modulates gene expression through two primary genomic mechanisms:[2]

-

Transactivation: The Desonide-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, enhancing the transcription of anti-inflammatory proteins.[5] A key example is the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins.[4][7] Lipocortins are believed to control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids.[1][4][7]

-

Transrepression: The Desonide-GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2] By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][5]

-

This dual action of promoting the synthesis of anti-inflammatory proteins while simultaneously suppressing the production of pro-inflammatory mediators is central to Desonide's therapeutic effects in inflammatory skin conditions.[5]

Caption: Glucocorticoid Receptor Signaling Pathway of Desonide.

Pharmacodynamics

Desonide's pharmacodynamic profile is characterized by its anti-inflammatory, antipruritic, and vasoconstrictive properties.[4] It is classified as a low-potency (Group VI in the US) corticosteroid, which makes it suitable for use on sensitive skin areas and in pediatric populations, with a favorable safety profile.[1][8]

2.1 Anti-inflammatory Activity

Pre-clinical studies in various animal models have consistently demonstrated the anti-inflammatory efficacy of Desonide. These models are designed to mimic the inflammatory processes seen in human dermatoses.

| Model | Animal | Key Findings | Reference |

| Croton oil-induced ear edema | Mouse | Desonide significantly reduces ear edema, demonstrating potent topical anti-inflammatory effects. | [9][10] |

| Carrageenan-induced paw edema | Rat | Topical application of Desonide reduces paw edema, particularly in the later phases associated with prostaglandin production. | [10] |

| Delayed contact hypersensitivity (picryl chloride, oxazolone) | Mouse | Desonide effectively suppresses the inflammatory response in both semi-delayed and delayed phases of contact hypersensitivity. | [9] |

| 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis | Mouse | Desonide nanoemulsion gel significantly ameliorated inflammation and ear swelling. | [11] |

| Carrageenan-induced abscess | Rat | Cutaneous application of Desonide reduced abscess formation without significant thymolytic effects, unlike systemic administration. | [9] |

A comparative study in mice demonstrated that Desonide has a better ratio of local anti-inflammatory activity to systemic effects compared to hydrocortisone across several experimental models.[9][12]

2.2 Vasoconstrictive Properties

The vasoconstrictive effect of topical corticosteroids, assessed by the McKenzie-Stoughton skin blanching assay, is generally correlated with their anti-inflammatory potency.[13][14] Desonide causes vasoconstriction by narrowing the blood vessels in the applied area, which helps to reduce redness and swelling by decreasing blood flow and the delivery of inflammatory mediators to the site.[5][15]

Pharmacokinetics

The percutaneous absorption of topical corticosteroids like Desonide is influenced by multiple factors, including the integrity of the epidermal barrier and the formulation vehicle.[4][16] Inflammation and other skin diseases can increase percutaneous absorption.[4]

3.1 Absorption

Pre-clinical studies have quantified the absorption of Desonide through the skin.

| Study Parameter | Animal Model | Methodology | Results | Reference |

| Percutaneous Absorption | Rabbit | Topical administration of 0.01% ¹⁴C-Desonide cream to intact and abraded skin, both occluded and non-occluded. | Non-occluded: 6.47% (intact skin), 6.99% (abraded skin). Occluded (8h): Absorption increased to 14.94% on abraded skin. | [17] |

| In-vitro Drug Release | Franz Diffusion Cell | Comparison of a developed gel-cream (D-GC) vs. a commercial gel-cream (C-GC). | Amount of Desonide released after 48h: 57.8 µg/cm² (D-GC) vs. 51.7 µg/cm² (C-GC). | [18] |

| Ex-vivo Skin Retention | Rat Skin | Comparison of a microemulsion gel (MG) vs. a commercial formulation. | 3-fold increase in drug retention from the MG in rat skin. | [19] |

3.2 Distribution, Metabolism, and Excretion

Following absorption, Desonide follows pharmacokinetic pathways similar to systemically administered corticosteroids.[1][16] They are bound to plasma proteins to varying degrees, metabolized primarily in the liver, and then excreted by the kidneys.[16] Some topical corticosteroids and their metabolites are also excreted in the bile.[16]

A study in male rats following intravenous administration of ¹⁴C-labeled Desonide provided insights into its distribution and excretion.[17]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of pre-clinical findings. Below are protocols for common in-vivo and in-vitro models used to assess the pharmacological profile of Desonide.

4.1 In-Vivo Model: Croton Oil-Induced Ear Edema in Mice

This model is widely used to assess acute topical anti-inflammatory activity.

-

Principle: Croton oil is a potent irritant that, when applied topically to a mouse's ear, induces a rapid and measurable inflammatory response characterized by edema (swelling).[10] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

-

Procedure:

-

Animal Model: Male Swiss mice are typically used.[10]

-

Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is prepared.[10]

-

Treatment: The test compound (e.g., Desonide) and comparator drugs are dissolved in the croton oil solution. This solution is then applied topically to the inner surface of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.[10]

-

Assessment: After a predetermined period (typically 4-6 hours), the mice are euthanized. A circular section from both the treated (right) and control (left) ears is punched out and weighed.[10]

-

Quantification of Edema: The difference in weight between the right and left ear punches is calculated. The percentage inhibition of edema by the test substance is determined by comparing the edema in the treated group to the control group (croton oil alone).[10]

-

Caption: Experimental Workflow for Croton Oil-Induced Ear Edema Assay.

4.2 In-Vivo Model: DNFB-Induced Atopic Dermatitis in Mice

This model is used to simulate atopic dermatitis and evaluate the efficacy of anti-inflammatory agents.

-

Principle: 2,4-dinitrofluorobenzene (DNFB) is a hapten that induces a T-cell mediated hypersensitivity reaction, mimicking many features of atopic dermatitis.[11]

-

Procedure:

-

Animal Model: KM mice are a suitable model.[11]

-

Sensitization: A solution of DNFB is applied to a shaved area on the abdomen or back of the mice.

-

Challenge: After a few days, a lower concentration of DNFB is repeatedly applied to the ear to elicit and maintain a chronic inflammatory response.

-

Treatment: The test formulation (e.g., Desonide gel) is applied topically to the inflamed ear daily.

-

Assessment: The degree of ear swelling and differences in ear mass are measured. At the end of the study, spleen and thymus indices can be calculated, and ear tissue can be collected for histopathological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.[11]

-

4.3 In-Vitro Assay: Skin Permeation Study using Franz Diffusion Cells

This assay is used to evaluate the release of a drug from its formulation and its permeation through the skin.

-

Principle: A Franz diffusion cell is a glass apparatus that allows for the study of drug permeation through a membrane (in this case, excised animal or human skin) from a donor chamber to a receptor chamber.

-

Procedure:

-

Skin Preparation: Full-thickness skin from a suitable animal model (e.g., rat) is excised and mounted on the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Formulation Application: The test formulation containing Desonide is applied to the surface of the skin in the donor chamber.[18]

-

Receptor Fluid: The receptor chamber is filled with a suitable buffer solution, maintained at a constant temperature (typically 32°C or 37°C) and stirred continuously.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh buffer.

-

Analysis: The concentration of Desonide in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The amount of drug retained in different skin layers (epidermis, dermis) can also be determined at the end of the experiment.[18]

-

Summary of Pharmacological Effects

Desonide's pre-clinical profile is built upon a foundation of interconnected pharmacological actions that collectively contribute to its clinical efficacy in treating inflammatory dermatoses.

References

- 1. Desonide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Desonide: a review of formulations, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Desonide? [synapse.patsnap.com]

- 6. Desonide: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the cutaneous/systemic antiinflammatory activity ratios for desonide and hydrocortisone in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Desonide Nanoemulsion Gel for Transdermal Absorption Drug Delivery: Pharmacodynamic and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Desonide, a potent nonfluorinated topical steroid, vasoconstriction assay and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Articles [globalrx.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. meddocsonline.org [meddocsonline.org]

A Technical Guide to Desonide's Impact on the NF-κB Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desonide is a synthetic, non-fluorinated topical corticosteroid widely utilized for its anti-inflammatory and immunosuppressive properties in treating various dermatological conditions.[1][2] Its therapeutic efficacy is largely attributed to its modulation of inflammatory pathways, with the Nuclear Factor-kappa B (NF-κB) signaling cascade being a primary target. This document provides an in-depth technical examination of the molecular mechanisms through which Desonide, by activating the glucocorticoid receptor (GR), exerts its inhibitory effects on the NF-κB pathway. We will explore the core inhibitory strategies, including direct protein-protein interaction (transrepression), induction of the inhibitor protein IκBα, and modulation of NF-κB nuclear trafficking. Furthermore, this guide presents quantitative data from related glucocorticoids to illustrate the extent of this inhibition and details the key experimental protocols used to elucidate these interactions.

The Canonical NF-κB Signaling Pathway

The NF-κB family of transcription factors is a cornerstone of the inflammatory response, controlling the expression of genes involved in immunity, inflammation, and cell survival.[3][4] In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through binding with inhibitor of κB (IκB) proteins, primarily IκBα.[3][5] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), a signaling cascade activates the IκB kinase (IKK) complex.[5][6] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, which translocates to the nucleus, binds to specific κB response elements in the promoter regions of target genes, and initiates the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1][5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Desonide - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]

- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Classic Pathway: An In-depth Technical Guide to the Cellular Targets of Desonide Beyond Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desonide, a synthetic non-fluorinated topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is primarily attributed to its agonist activity on the nuclear glucocorticoid receptor (GR), leading to the modulation of gene expression and suppression of inflammatory and immune responses. However, the landscape of corticosteroid action is broader than this classical genomic pathway. Emerging evidence for the broader class of corticosteroids suggests the existence of non-genomic mechanisms that involve rapid signaling events and interactions with cellular targets other than the nuclear GR. This technical guide delves into the potential cellular targets of Desonide that lie beyond the well-trodden path of nuclear GR activation. While direct evidence for Desonide's interaction with these alternative targets is currently limited, this document extrapolates from the known non-genomic effects of other corticosteroids to propose and explore these putative targets. We will examine the potential for Desonide to interact with membrane-bound glucocorticoid receptors (mGRs), modulate ion channel activity, and influence various intracellular signaling cascades. This guide provides a comprehensive overview of the experimental methodologies required to investigate these interactions and presents the available, albeit limited, quantitative data to offer a framework for future research in this area.

Introduction: The Established Paradigm of Desonide Action

Desonide's primary mechanism of action is well-established and involves its function as a glucocorticoid receptor agonist.[1][2][3][4][5][6][7][8][9] Like other corticosteroids, Desonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (cGR), which is part of a multiprotein complex.[1][2] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the Desonide-GR complex into the nucleus.[1][2] Once in the nucleus, the complex can act in two primary ways:

-

Transactivation: The Desonide-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of anti-inflammatory genes.

-

Transrepression: The Desonide-GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[10] This prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

While this genomic pathway is central to Desonide's therapeutic effects, the rapidity of some corticosteroid-mediated responses suggests the involvement of non-genomic mechanisms.[5][10][11][12][13][14][15][16]

Potential Non-Glucocorticoid Receptor Cellular Targets of Desonide

Based on the broader literature on corticosteroids, several potential non-GR mediated pathways can be postulated for Desonide. It is crucial to underscore that these are areas requiring direct experimental validation for Desonide itself.

Membrane Glucocorticoid Receptors (mGRs)

A growing body of evidence supports the existence of membrane-bound glucocorticoid receptors (mGRs) that mediate rapid, non-genomic steroid actions.[10][11][14][17] These receptors are distinct from the classical cytosolic GR and are coupled to various intracellular signaling pathways.

Signaling Pathways:

Activation of mGRs by corticosteroids has been shown to trigger rapid intracellular signaling cascades, including:

-

G-Protein Coupling: Evidence suggests that some mGRs are coupled to G-proteins, initiating downstream signaling events.[11]

-

MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, can be rapidly activated following corticosteroid binding to mGRs.[14][18][19]

-

Modulation of Intracellular Calcium ([Ca2+]i): Corticosteroids can induce rapid changes in intracellular calcium concentrations, likely through mGR-mediated signaling.[5][11][20][21]

Potential Implication for Desonide:

It is plausible that Desonide could also interact with mGRs on the surface of keratinocytes and immune cells in the skin, leading to rapid, non-genomic anti-inflammatory effects that complement its classical genomic actions.

Ion Channels

Corticosteroids have been shown to modulate the activity of various ion channels, which can have profound effects on cellular function, including neuronal excitability and muscle contraction.[9][22][23][24][25] While primarily studied in the central nervous system and cardiovascular system, ion channels are also expressed in skin cells and play a role in inflammation and sensory perception.

Potential Targets:

-

Voltage-gated Calcium Channels (VGCCs): Modulation of VGCCs could alter calcium influx and subsequent signaling events.

-

Potassium Channels: Changes in potassium channel activity can affect cell membrane potential and cellular responses.

Potential Implication for Desonide:

Direct or indirect modulation of ion channels in sensory neurons within the skin could contribute to the antipruritic effects of Desonide by altering nerve excitability.

Direct Enzyme Interaction

While the primary mechanism of anti-inflammation is GR-mediated, there is a theoretical possibility of direct interaction of corticosteroids with enzymes involved in the inflammatory cascade. A well-documented, albeit indirect, enzymatic effect is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins (or annexins).[1] This action is generally considered to be a result of the classical genomic pathway. However, the potential for direct, non-genomic interactions with other enzymes cannot be entirely ruled out and warrants further investigation.

Quantitative Data

Specific quantitative data on the binding affinity or inhibitory concentrations of Desonide for non-glucocorticoid receptor targets are largely absent from the published literature. The following table provides a comparative overview of the relative receptor affinity (RRA) of various corticosteroids for the glucocorticoid receptor to illustrate the type of quantitative data that is needed for potential non-GR targets of Desonide. Dexamethasone is typically used as the reference compound with an RRA of 100.

| Corticosteroid | Relative Receptor Affinity (RRA) for GR (Dexamethasone = 100) | Reference(s) |

| Dexamethasone | 100 | [26][27] |

| Budesonide | ~930 | [27] |

| Triamcinolone Acetonide | 190 | [27] |

| Methylprednisolone | 1190 | [26] |

| Prednisolone | 350 | [26] |

| Desonide | Data Not Available |

Note: RRA values can vary between studies depending on the experimental conditions.

Experimental Protocols

Investigating the potential non-GR-mediated effects of Desonide requires a range of specialized experimental techniques.

Membrane Glucocorticoid Receptor Binding Assays

Objective: To determine if Desonide binds to putative mGRs on the cell surface.

Methodology: Radioligand Binding Assay

-

Cell Culture: Culture appropriate cells (e.g., primary human keratinocytes, HaCaT cells, or a cell line known to exhibit rapid steroid responses) to confluence.

-

Membrane Preparation: Harvest cells and homogenize in a hypotonic buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the membrane fraction.

-

Binding Assay: Resuspend the membrane fraction in a binding buffer. Incubate the membranes with a radiolabeled corticosteroid (e.g., [³H]dexamethasone) in the presence and absence of increasing concentrations of unlabeled Desonide.

-